4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one 4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1114822-42-2
VCID: VC4512407
InChI: InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1
SMILES: C1C(CN(C1=O)CC2=CC=CC=C2Cl)N
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.69

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

CAS No.: 1114822-42-2

Cat. No.: VC4512407

Molecular Formula: C11H13ClN2O

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one - 1114822-42-2

Specification

CAS No. 1114822-42-2
Molecular Formula C11H13ClN2O
Molecular Weight 224.69
IUPAC Name (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
Standard InChI InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1
Standard InChI Key UHISTAFNTIFXHV-VIFPVBQESA-N
SMILES C1C(CN(C1=O)CC2=CC=CC=C2Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

PropertyValue
Molecular FormulaC11H13ClN2O\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight224.69 g/mol
SMILESC1C(CN(C1=O)CC2=CC=CC=C2Cl)N
InChI KeyUHISTAFNTIFXHV-VIFPVBQESA-N
PubChem CID20110076

The stereoisomer (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one (CAS: 1638744-58-7) shares the same molecular formula but differs in the spatial arrangement of the amino group, which may influence receptor binding and metabolic stability .

Physicochemical Properties

Experimental data on solubility remain limited, but the compound’s logP (calculated: 1.62) suggests moderate lipophilicity, favoring blood-brain barrier penetration. It is stable at room temperature and commercially available with a purity ≥97% .

Mechanism of Action and Biological Relevance

Neurological Targets

The compound’s structural analogy to γ-aminobutyric acid (GABA) and serotonin modulators implies potential activity in:

  • Mood Disorders: Interaction with 5-HT receptors may alleviate depressive symptoms.

  • Neurodegeneration: Dopamine receptor affinity could aid Parkinson’s disease research.

Protein Degradation Applications

As a building block for proteolysis-targeting chimeras (PROTACs), the 2-chlorobenzyl group may enhance E3 ligase binding, enabling targeted protein degradation .

Comparative Analysis of Stereoisomers

The (4S)-enantiomer (CAS: 1638744-58-7) exhibits distinct stereoelectronic properties compared to the racemic form . Enantioselective synthesis using chiral DA cyclopropanes could optimize binding to asymmetric biological targets .

Future Directions

Further studies should prioritize:

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic pathways.

  • In Vivo Efficacy: Testing neurodegenerative models for therapeutic potential.

  • Stereochemical Optimization: Evaluating enantiomer-specific activities.

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